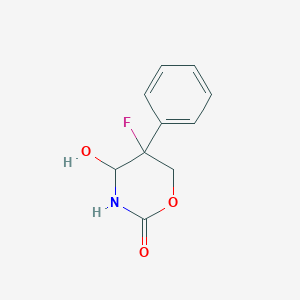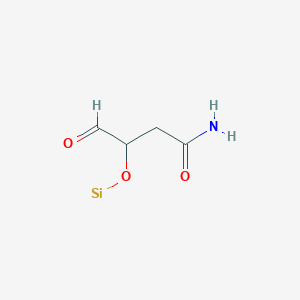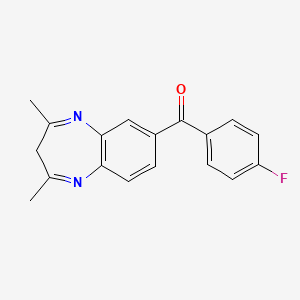
Methanone, (2,4-dimethyl-3H-1,5-benzodiazepin-7-yl)(4-fluorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (2,4-dimethyl-3H-1,5-benzodiazepin-7-yl)(4-fluorophenyl)- is a chemical compound characterized by its complex structure, which includes multiple aromatic rings and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2,4-dimethyl-3H-1,5-benzodiazepin-7-yl)(4-fluorophenyl)- typically involves multi-step organic reactionsCommon reagents used in these reactions include organometallic compounds, halogenating agents, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications .
Chemical Reactions Analysis
Types of Reactions
Methanone, (2,4-dimethyl-3H-1,5-benzodiazepin-7-yl)(4-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of ketone groups to alcohols.
Substitution: Halogenation and other substitution reactions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols. Substitution reactions typically result in halogenated derivatives .
Scientific Research Applications
Methanone, (2,4-dimethyl-3H-1,5-benzodiazepin-7-yl)(4-fluorophenyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Methanone, (2,4-dimethyl-3H-1,5-benzodiazepin-7-yl)(4-fluorophenyl)- involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Methanone, (2,4-dimethyl-3H-1,5-benzodiazepin-7-yl)(4-chlorophenyl)-
- Methanone, (2,4-dimethyl-3H-1,5-benzodiazepin-7-yl)(4-bromophenyl)-
- Methanone, (2,4-dimethyl-3H-1,5-benzodiazepin-7-yl)(4-iodophenyl)-
Uniqueness
Methanone, (2,4-dimethyl-3H-1,5-benzodiazepin-7-yl)(4-fluorophenyl)- is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and interaction with biological targets compared to its halogenated analogs .
Properties
CAS No. |
916480-79-0 |
|---|---|
Molecular Formula |
C18H15FN2O |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
(2,4-dimethyl-3H-1,5-benzodiazepin-7-yl)-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C18H15FN2O/c1-11-9-12(2)21-17-10-14(5-8-16(17)20-11)18(22)13-3-6-15(19)7-4-13/h3-8,10H,9H2,1-2H3 |
InChI Key |
INGAOYLJLKSLCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)C(=O)C3=CC=C(C=C3)F)N=C(C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


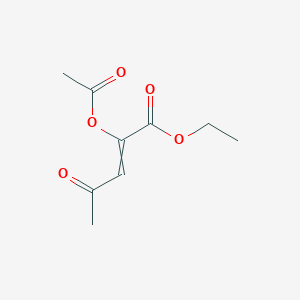
![Benzamide, 2,4-dihydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]-](/img/structure/B14203645.png)

![2-Pyrrolidinol, 1-[(2-bromophenyl)sulfonyl]-](/img/structure/B14203654.png)
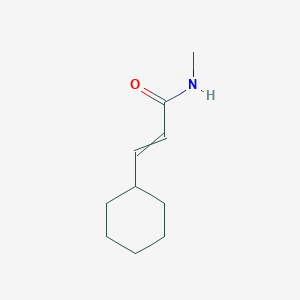
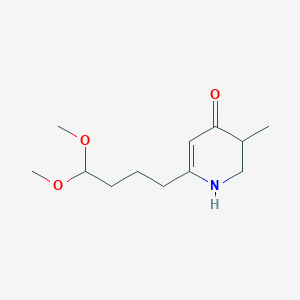
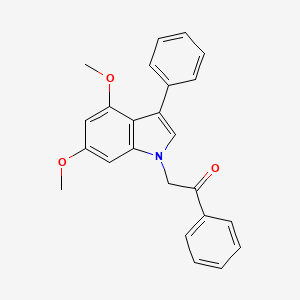
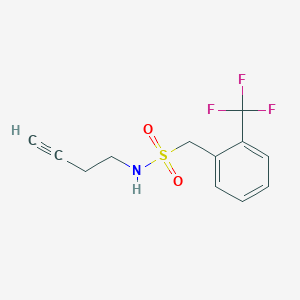
![2-(Dicyclohexylphosphanyl)-1-[2-(trimethylsilyl)phenyl]-1H-pyrrole](/img/structure/B14203699.png)
![Methyl 15-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentadecanoate](/img/structure/B14203703.png)

![N~1~-[(4-Methoxyphenyl)methyl]-N~4~-phenylbut-2-enediamide](/img/structure/B14203733.png)
